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Compound of Interest

Compound Name: Disperse Red 4

Cat. No.: B1583526 Get Quote

Introduction: C.I. 60755, chemically known as 1-hydroxy-4-(p-toluidino)anthraquinone and

widely recognized as Solvent Violet 13 or Disperse Blue 72, is a synthetic dye with significant

applications in the coloring of various plastics and resins. Its vibrant reddish-blue hue and good

stability make it a valuable colorant in industries ranging from cosmetics to electronics. This

technical guide provides an in-depth exploration of the primary synthesis pathways of C.I.

60755, detailing the reaction mechanisms, experimental protocols, and key quantitative data

for researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathways and Mechanisms
The industrial synthesis of C.I. 60755 predominantly revolves around the condensation reaction

between a 1,4-disubstituted anthraquinone derivative and p-toluidine. Several variations of this

core reaction have been developed to improve yield, purity, and environmental footprint.

Primary Synthesis Route: Condensation of 1,4-
Dihydroxyanthraquinone with p-Toluidine
The most common and established method for synthesizing Solvent Violet 13 is the direct

condensation of 1,4-dihydroxyanthraquinone (also known as quinizarin) with p-toluidine.[1][2]

The reaction can also utilize the leuco form of 1,4-dihydroxyanthraquinone.[1][2]

Reaction Mechanism: The underlying mechanism is a nucleophilic aromatic substitution. The

amino group of p-toluidine acts as a nucleophile, attacking one of the carbon atoms bearing a

hydroxyl group in the anthraquinone ring. The reaction is often facilitated by a catalyst, such as
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boric acid, which can activate the anthraquinone substrate. An oxidation step may be required

to convert the intermediate back to the anthraquinone chromophore.

A general representation of this synthesis pathway is illustrated below:
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Caption: Primary synthesis route of C.I. 60755.

Alternative Synthesis: One-Pot Reaction from 1,4-
Dihydroxyanthraquinone and p-Nitrotoluene
An alternative, more environmentally friendly "one-pot" synthesis method has been developed

to avoid the direct handling of the highly toxic p-toluidine.[3][4] This process starts with p-

nitrotoluene, which is reduced in situ to p-toluidine before condensation with 1,4-

dihydroxyanthraquinone.
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Reaction Mechanism: This method involves a two-step reaction sequence within a single

vessel. First, the nitro group of p-nitrotoluene is reduced to an amino group using a reducing

agent, typically iron powder and hydrogen gas.[3][5] The newly formed p-toluidine then

undergoes a condensation reaction with 1,4-dihydroxyanthraquinone, as described in the

primary route. An oxidation step with air is performed at the end of the reaction.[3][5]

The workflow for this one-pot synthesis is depicted below:

Initial Reactants

Reaction Steps

1,4-Dihydroxyanthraquinone

Condensation

p-Nitrotoluene

In-situ ReductionReducing Agent
(Fe powder, H2)

p-Toluidine intermediate
Oxidation (Air) C.I. 60755

Click to download full resolution via product page

Caption: One-pot synthesis workflow for C.I. 60755.

Experimental Protocols and Data
The following tables summarize quantitative data and experimental conditions from various

reported synthesis methods.

Table 1: Reactants and Stoichiometry for One-Pot
Synthesis
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Reactant Role

Mass Ratio
(relative to 1,4-
dihydroxyanthraqui
none)

Reference

1,4-

Dihydroxyanthraquino

ne

Substrate 1 [5]

Methanol Solvent 1.1 - 3.0 [5]

p-Nitrotoluene Amine Precursor 0.5 - 0.7 [5]

Iron Powder Reducing Agent 0.04 - 0.12 [5]

Boric Acid Catalyst 0.1 - 0.3 [5]

Hydrochloric Acid Post-treatment 0.2 - 0.8 [5]

Table 2: Reaction Conditions for One-Pot Synthesis
Parameter Value Duration Reference

Hydrogenation

Reduction

Temperature

50 - 60 °C Not specified [5]

Insulation Reaction

Temperature
60 - 70 °C > 2 hours [5]

Condensation

Reaction Temperature
90 - 100 °C > 5 hours [5]

Beating Temperature

(with HCl)
60 - 70 °C Not specified [5]

Table 3: Synthesis in Ionic Liquid
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Reactant Quantity Role Reference

N-butylimidazole 890 kg Ionic Liquid Precursor [2]

Zinc Chloride 44.5 kg Auxiliary [2]

Ethyl Chloride Gas 485 kg Ionic Liquid Precursor [2]

1,4-

Dihydroxyanthraquino

ne

820 kg Substrate [1]

1,4-

Dihydroxyanthraquino

ne Leuco

142 kg Substrate [1]

p-Methylaniline (p-

Toluidine)
430 kg Nucleophile [1]

Table 4: Reaction Conditions and Yield for Ionic Liquid
Synthesis

Parameter Value Reference

Ionic Liquid Preparation

Temperature

Not specified (slow introduction

of gas)
[2]

Ionic Liquid Heating

Temperature
75 - 85 °C [2]

Condensation Reaction

Temperature
95 - 105 °C [2]

Cooling Temperature for

Filtration
40 - 50 °C [2]

Final Product Yield 1189 kg (90.2%) [1]

HPLC Purity 95.63% [1]

Detailed Methodologies
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One-Pot Synthesis from p-Nitrotoluene:

Charge a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, p-nitrotoluene, iron

powder, and boric acid.[5]

Seal the container and replace the atmosphere with nitrogen.[5]

Stir and heat the mixture to 50-60 °C.[5]

Introduce hydrogen gas to initiate the hydrogenation reduction of p-nitrotoluene.[5]

After the hydrogen uptake ceases, maintain the temperature at 60-70 °C for at least 2 hours.

[5]

Increase the temperature to 90-100 °C and hold for over 5 hours to facilitate the

condensation reaction.[5]

After the condensation is complete, cool the mixture and release the pressure.[5]

Introduce air to perform an oxidation step.[5]

Add hydrochloric acid and stir at 60-70 °C for beating.[5]

Filter the resulting solid, wash with water, and dry to obtain Solvent Violet 13.[5]

Synthesis in Ionic Liquid:

Prepare the ionic liquid by reacting N-butylimidazole and an auxiliary (e.g., zinc chloride) with

chloroethane gas in a high-pressure container.[2]

Heat the prepared ionic liquid to 75-85 °C.[2]

Add 1,4-dihydroxyanthraquinone, its leuco form, and p-toluidine to the heated ionic liquid.[2]

Increase the temperature to 95-105 °C to carry out the condensation reaction.[2]

After the reaction, cool the mixture to 40-50 °C.[2]

Perform suction filtration to separate the product.[2]
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The resulting filter cake is subjected to post-treatment, including washing, to obtain the final

Solvent Violet 13 product.[2]

Conclusion
The synthesis of C.I. 60755 (Solvent Violet 13) is a well-established process in industrial

chemistry, with ongoing developments aimed at improving safety and environmental

sustainability. The primary synthesis routes involve the condensation of a 1,4-

dihydroxyanthraquinone species with p-toluidine. The one-pot synthesis from p-nitrotoluene

represents a significant advancement by avoiding the direct use of highly toxic p-toluidine. The

use of ionic liquids as a reaction medium also presents a modern approach to this synthesis.

The provided data and protocols offer a comprehensive overview for researchers and

professionals engaged in the study and application of this important dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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